CB1 Receptor Binding Affinity: Target Compound vs. Methoxyethyl-Ketone Analog
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide exhibits high-affinity CB1 binding (Ki = 3 nM), whereas a structurally related compound sharing the identical N-1-(2-methoxyethyl)-indole core but bearing a 2,2,3,3-tetramethylcyclopropyl ketone instead of the 4-phenylpiperazine carboxamide shows dramatically reduced CB1 affinity (Ki = 710 nM) . This represents an approximately 237-fold difference in CB1 binding affinity driven solely by the choice of the 3-position carbonyl substituent.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM (CB1, rat brain membranes, displacement of [3H]CP-55,940) |
| Comparator Or Baseline | (1-(2-Methoxyethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: Ki = 710 nM (CB1, human recombinant CHO cells, [3H]CP-55940 displacement) |
| Quantified Difference | Approximately 237-fold higher CB1 affinity for the target compound |
| Conditions | Target: rat brain membranes; Comparator: human recombinant CB1 in CHO cells. Both used [3H]CP-55,940 displacement. |
Why This Matters
This demonstrates that the 4-phenylpiperazine-1-carboxamide tail is a critical determinant of CB1 affinity; substitution with a cyclopropyl ketone abolishes nanomolar CB1 binding, confirming that researchers requiring high CB1 affinity must verify the specific amide tail chemistry rather than assuming methoxyethyl-indole core alone guarantees potency.
- [1] BindingDB BDBM50078769; CHEMBL3416128. Affinity Data: Ki = 3 nM (CB1, rat brain membranes). Displacement of [3H]CP-55,940. View Source
- [2] BindingDB BDBM50303532; CHEMBL570690. Affinity Data: Ki = 710 nM (CB1, human recombinant CHO cells). Displacement of [3H]CP-55940. View Source
